7-[(2-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione
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Description
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione, also known as CPT or Clofarabine, is a purine nucleoside analog that has been used in cancer treatment. It was first synthesized in 1976 and has since been studied for its potential as an anticancer agent. In
Scientific Research Applications
- N-(2-Chlorobenzyl)-substituted hydroxamate, derived from the hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS) with an IC50 value of 1.0 μM . DXS is a key enzyme involved in the biosynthesis of isoprenoids, essential compounds in various organisms.
- 2-Chlorobenzyl chloride, a precursor to the compound , serves as an intermediate in the synthesis of organic chemicals, pharmaceuticals, and dyes . Researchers may explore its applications in drug development or chemical transformations.
Antimicrobial Properties
Chemical Intermediates and Pharmaceuticals
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-3-8-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-6-4-5-7-11(10)17/h3-7H,1,8-9H2,2H3,(H,18,19)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZQSEIPAPMAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(allylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
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